sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl group and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the reaction of (3S)-pyrrolidine-3-sulfinic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
(3S)-Pyrrolidine-3-sulfinic acid+tert-Butyl chloroformate+NaOH→Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The sulfinate group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers on target molecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium (3S)-pyrrolidine-3-sulfinate
- Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-sulfinate
- Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-4-sulfinate
Uniqueness
Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to the presence of both the tert-butoxycarbonyl group and the sulfinate group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves the reaction of pyrrolidine with tert-butyl chloroformate to form (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine. This intermediate is then reacted with sodium sulfite to form the final product, sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate.", "Starting Materials": [ "Pyrrolidine", "Tert-butyl chloroformate", "Sodium sulfite", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of sodium hydroxide and methanol to form (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine.", "Step 2: (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine is then reacted with sodium sulfite in water to form sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate." ] } | |
CAS No. |
2742630-77-7 |
Molecular Formula |
C9H16NNaO4S |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.